2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators involved in the regulation of inflammation and blood pressure .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and have anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of various eicosanoids, including EETs. By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation .
Pharmacokinetics
Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to exhibit dose- and time-dependent pharmacokinetics
Result of Action
The result of the action of this compound is an increase in the levels of EETs . This leads to vasodilation and a reduction in inflammation, which can be beneficial in the treatment of conditions such as hypertension, renal pathologies, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-1,2,3-triazole: Another compound with a trifluoromethoxy group and a different heterocyclic ring.
4-(Trifluoromethoxy)phenyl-urea: Contains the same trifluoromethoxy group but with a urea functional group.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole is unique due to the combination of the trifluoromethoxy group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)8-14-13-5-15-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVNOIKFWJNBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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